molecular formula C13H18N2O4 B8202496 [Methyl-(2-nitrophenyl)-amino]acetic acid tert-butylester

[Methyl-(2-nitrophenyl)-amino]acetic acid tert-butylester

Cat. No.: B8202496
M. Wt: 266.29 g/mol
InChI Key: ROFOVDUCJKEVIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Methyl-(2-nitrophenyl)-amino]acetic acid tert-butylester is an organic compound that belongs to the class of amino acid derivatives It features a nitrophenyl group attached to an amino acetic acid backbone, with a tert-butyl ester protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Methyl-(2-nitrophenyl)-amino]acetic acid tert-butylester typically involves the following steps:

    Nitration of Phenylacetic Acid: The initial step involves the nitration of phenylacetic acid to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Amination: The nitrophenylacetic acid is then subjected to amination to introduce the amino group. This can be done using reagents like ammonia or amines under appropriate conditions.

    Esterification: The final step involves the esterification of the amino acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group, which can further participate in various chemical reactions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst to form the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products Formed

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Depending on the substituent introduced, various nitrophenyl derivatives can be formed.

Scientific Research Applications

Chemistry

In chemistry, [Methyl-(2-nitrophenyl)-amino]acetic acid tert-butylester is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of heterocyclic compounds and other functionalized derivatives.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its structural features allow it to interact with specific biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound finds applications in the production of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of [Methyl-(2-nitrophenyl)-amino]acetic acid tert-butylester involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino acid backbone can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic Acid Derivatives: Compounds like phenylacetic acid and its nitro derivatives share structural similarities with [Methyl-(2-nitrophenyl)-amino]acetic acid tert-butylester.

    Amino Acid Esters: Other amino acid esters with different protecting groups can be compared based on their reactivity and stability.

Uniqueness

The uniqueness of this compound lies in its combination of a nitrophenyl group and an amino acid ester. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industry.

Properties

IUPAC Name

tert-butyl 2-(N-methyl-2-nitroanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(16)9-14(4)10-7-5-6-8-11(10)15(17)18/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFOVDUCJKEVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(C)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In acetonitrile (80 mL) was stirred sarcosine t-butyl ester•hydrochloride (10.1 g, 55.5 mmol) and triethylamine (6.57 g, 65 mmol). To this was added 2-fluoronitrobenzene (5.66 g, 40 mmol) and the mixture was stirred overnight at 50° C. The solution was evaporated at a reduced pressure until free of acetonitrile. The residue was partitioned between ether (100 m]L) and water (100 mL). The ether layer was washed with brine and dried over magnesium sulfate. The solvent was evaporated at reduced pressure to give an oil which was dried at 60° C. in vacuo to remove all traces of fluoronitrobenzene. MS: M++1=267.1 Da.
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
6.57 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.